![molecular formula C23H14F6 B12612309 1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne CAS No. 650605-26-8](/img/structure/B12612309.png)
1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne is a complex organic compound characterized by the presence of phenyl and trifluoromethyl groups. This compound is notable for its unique structural features, which include a propyne backbone substituted with diphenyl and 3,5-bis(trifluoromethyl)phenyl groups. These structural elements confer distinct chemical properties and reactivity patterns, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne typically involves multi-step organic reactions. One common approach is the coupling of diphenylacetylene with 3,5-bis(trifluoromethyl)phenyl halides under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy-substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Sodium methoxide, dimethyl sulfoxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Methoxy-substituted derivatives.
Applications De Recherche Scientifique
1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, modulating their activity and influencing cellular processes.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism. The presence of trifluoromethyl groups enhances its ability to interact with hydrophobic pockets in proteins, increasing its efficacy as a modulator of biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyl-1-propyne: Lacks the trifluoromethyl groups, resulting in different chemical properties and reactivity.
3,5-Bis(trifluoromethyl)phenylacetylene: Contains the trifluoromethyl groups but lacks the diphenyl substitution, leading to variations in its applications and reactivity.
Uniqueness
1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne is unique due to the combination of diphenyl and trifluoromethyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages in terms of reactivity, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
650605-26-8 |
|---|---|
Formule moléculaire |
C23H14F6 |
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
1-(1,3-diphenylprop-2-ynyl)-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C23H14F6/c24-22(25,26)19-13-18(14-20(15-19)23(27,28)29)21(17-9-5-2-6-10-17)12-11-16-7-3-1-4-8-16/h1-10,13-15,21H |
Clé InChI |
KXMQBHGZYZMBKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



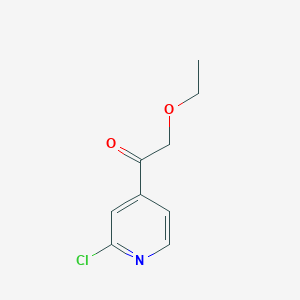
![2-Fluoro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12612234.png)
![1-[4-(Methanesulfonyl)phenyl]-4-[2-(piperidin-4-yl)ethyl]piperazine](/img/structure/B12612242.png)
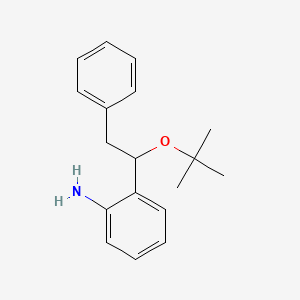
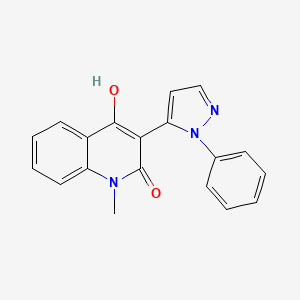
![4-[(Butan-2-yl)oxy]-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612253.png)
![5-Chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12612268.png)
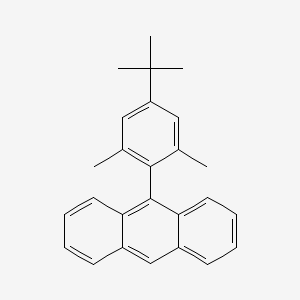
![6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12612287.png)
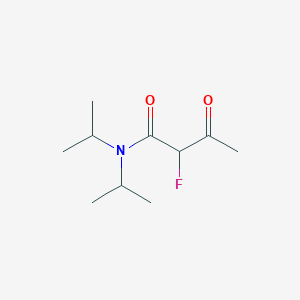
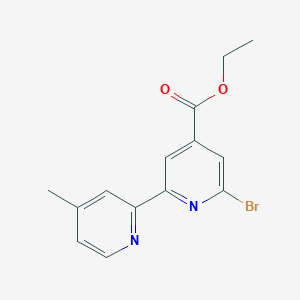
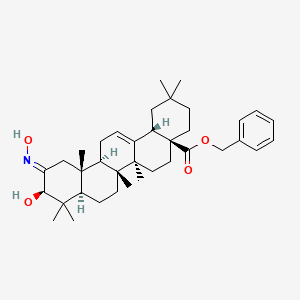
![3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL](/img/structure/B12612316.png)
